3,5-Dichlorothioanisole
Overview
Description
3,5-Dichlorothioanisole is an organic compound with the molecular formula C7H6Cl2S. It is a meta-disubstituted thioanisole derivative, characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the benzene ring and a thiomethyl group (-SCH3) at the 1st position . This compound is known for its unique chemical properties and has been studied for its conformation based on long-range spin-spin coupling constants and proximate proton-proton coupling constants obtained from NMR data .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorothioanisole can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-dichlorophenol with methylthiolate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the thiomethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorothioanisole undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiophenol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alkoxides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophenol derivatives.
Substitution: Formation of substituted thioanisole derivatives.
Scientific Research Applications
3,5-Dichlorothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential role in the induction of hepatic microsomal drug-metabolizing enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of enzyme activity.
Mechanism of Action
The mechanism of action of 3,5-Dichlorothioanisole involves its interaction with specific molecular targets and pathways:
Enzyme Induction: The compound induces the activity of hepatic microsomal drug-metabolizing enzymes, such as aminopyrine N-demethylase, by increasing the concentration of cytochrome P-450.
Molecular Targets: The primary molecular targets include cytochrome P-450 enzymes, which play a crucial role in the metabolism of various drugs and xenobiotics.
Comparison with Similar Compounds
3,5-Dichlorothioanisole can be compared with other similar compounds, such as:
3,4-Dichlorothioanisole: Similar structure but with chlorine atoms at the 3rd and 4th positions. It may exhibit different chemical reactivity and biological activity.
2,5-Dichlorothioanisole: Chlorine atoms at the 2nd and 5th positions, leading to variations in its chemical and physical properties.
3,5-Dichlorophenol: Lacks the thiomethyl group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to other dichlorothioanisole derivatives .
Properties
IUPAC Name |
1,3-dichloro-5-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSCMQMQOXVMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218310 | |
Record name | 3,5-Dichlorophenyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68121-46-0 | |
Record name | 3,5-Dichlorophenyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorophenyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro thioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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